molecular formula C16H19NO3 B6800037 N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

Cat. No.: B6800037
M. Wt: 273.33 g/mol
InChI Key: KDPCTEPMBOGTCV-UHFFFAOYSA-N
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Description

N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclohexene ring, a benzofuran moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to optimize yield and purity. Catalysts such as vanadium and hydrogen peroxide can be used for the oxidation steps, while organocopper reagents may be employed for nucleophilic addition reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, vanadium catalysts.

    Reduction: Sodium borohydride (NaBH4), methanol.

    Substitution: Organocopper reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-methylcyclohex-3-en-1-yl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(8-3-2-4-9-16)17-15(19)11-10-20-13-7-5-6-12(18)14(11)13/h2-3,10H,4-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCTEPMBOGTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)NC(=O)C2=COC3=C2C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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